molecular formula C14H13ClN2O B5284905 (3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone

(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone

Cat. No.: B5284905
M. Wt: 260.72 g/mol
InChI Key: GNJVMWUFMCBFPV-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone is an organic compound with the molecular formula C14H12ClNO. It is characterized by the presence of both amino and chloro functional groups on the phenyl rings, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with 3-amino-4-methylbenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of (3-nitro-4-chlorophenyl)-(3-nitro-4-methylphenyl)methanone.

    Reduction: Formation of (3-amino-4-methylphenyl)-(3-amino-4-methylphenyl)methanone.

    Substitution: Formation of (3-hydroxy-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone.

Scientific Research Applications

(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-chlorophenyl)-(4-methylphenyl)methanone
  • (3-Amino-4-chlorophenyl)-(3-amino-4-chlorophenyl)methanone
  • (3-Amino-4-methylphenyl)-(3-amino-4-methylphenyl)methanone

Uniqueness

(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone is unique due to the presence of both amino and chloro groups on the phenyl rings, which allows for a diverse range of chemical reactions and applications. Its structural features make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3-amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,16-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJVMWUFMCBFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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